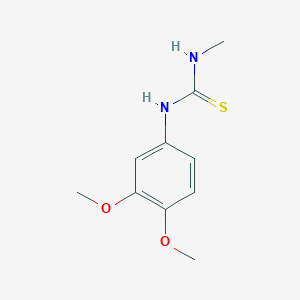
1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine
Descripción general
Descripción
1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine, also known as MTB or Metabotropic Glutamate Receptor 7 (mGluR7) agonist, is a chemical compound that has been extensively studied in scientific research. It has been found to have potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and drug addiction.
Mecanismo De Acción
1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine acts by selectively activating mGluR7, which in turn regulates the release of neurotransmitters such as glutamate and GABA. Activation of mGluR7 has been found to have a neuroprotective effect and can modulate various cellular processes such as synaptic plasticity, neuroinflammation, and oxidative stress.
Biochemical and Physiological Effects:
1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce anxiety-like behavior, depression-like behavior, and drug-seeking behavior in animal models. 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine is its selectivity for mGluR7, which allows for more targeted and specific effects compared to non-selective compounds. 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine has also been found to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation of 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine. One area of interest is the potential use of 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective mGluR7 agonists based on the structure of 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine. Additionally, further studies are needed to better understand the cellular and molecular mechanisms underlying the effects of 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine.
Métodos De Síntesis
The synthesis of 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine involves the reaction of 2-thienylmethylamine with 1-methyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine.
Aplicaciones Científicas De Investigación
1-methyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been found to be a potent and selective agonist of mGluR7, a subtype of metabotropic glutamate receptors that are widely expressed in the central nervous system.
Propiedades
IUPAC Name |
1-methyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-16-9-15-12-7-10(4-5-13(12)16)14-8-11-3-2-6-17-11/h2-7,9,14H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBZKNMFTZNRGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325164 | |
| Record name | 1-methyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809015 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-methyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine | |
CAS RN |
488731-45-9 | |
| Record name | 1-methyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{{[4-(benzyloxy)phenyl]amino}[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5765081.png)
![4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5765088.png)

![3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B5765092.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B5765107.png)

![3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5765118.png)

![methyl 2-[(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5765131.png)
![methyl 2-(isonicotinoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5765141.png)

